Indium In-111 Pentetreotide

描述

属性

CAS 编号 |

139096-04-1 |

|---|---|

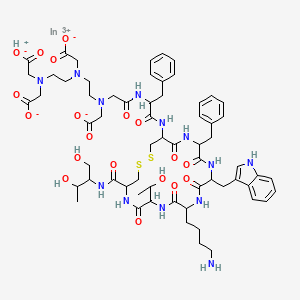

分子式 |

C63H84InN13O19S2 |

分子量 |

1506.4 g/mol |

IUPAC 名称 |

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |

InChI |

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |

InChI 键 |

ONJXCGCIKIYAPL-UHFFFAOYSA-K |

规范 SMILES |

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indium In-111 Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium In-111 pentetreotide (B1679299), a radiopharmaceutical agent also known as OctreoScan®, is a cornerstone in the diagnostic imaging of neuroendocrine tumors (NETs). Its efficacy is rooted in the specific molecular interactions between its components and the unique physiology of these tumors. This technical guide provides a comprehensive overview of the core mechanism of action of In-111 pentetreotide, detailing its molecular structure, binding characteristics to somatostatin (B550006) receptors (SSTRs), subsequent cellular internalization, and the principles of radionuclide-based imaging. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes involved.

Molecular Composition and Structure

Indium In-111 pentetreotide is a radioconjugate composed of three key components:

-

Pentetreotide: A synthetic analog of the natural hormone somatostatin.[1][2] Pentetreotide is a derivative of octreotide, modified to include a diethylenetriaminepentaacetic acid (DTPA) chelator.[1][3] This modification allows for the stable chelation of a metallic radionuclide.

-

Indium-111 (¹¹¹In): A gamma-emitting radionuclide with a physical half-life of 2.8 days (67.3 hours).[4][5] It decays by electron capture to stable cadmium-111, emitting gamma photons at 171.3 keV and 245.4 keV, which are readily detectable by gamma cameras for scintigraphic imaging.[4][5]

-

Chelator (DTPA): The DTPA molecule serves as a linker, firmly binding the Indium-111 radioisotope to the pentetreotide peptide.[1][3]

Core Mechanism of Action: Receptor-Mediated Targeting

The fundamental mechanism of action of In-111 pentetreotide is its ability to specifically target and bind to somatostatin receptors (SSTRs) that are overexpressed on the surface of many neuroendocrine tumor cells.[1][2][6]

Somatostatin Receptors (SSTRs)

There are five known subtypes of human somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), all of which are G-protein coupled receptors.[7][8] Neuroendocrine tumors often exhibit a high density of these receptors, particularly the SSTR2 subtype.[2][4][9]

Binding Affinity and Specificity

Pentetreotide, being an analog of somatostatin, has a high binding affinity for SSTRs, with a particular preference for the SSTR2 and SSTR5 subtypes.[2][10] The binding of In-111 pentetreotide to these receptors is highly specific, forming the basis for its diagnostic utility. Upon intravenous administration, the radiopharmaceutical distributes throughout the body, but it preferentially accumulates in tissues with high SSTR expression, such as NETs.[11][12]

Data Presentation: Quantitative Analysis

The binding affinity of pentetreotide and related somatostatin analogs to SSTR subtypes is a critical determinant of its targeting efficiency. The following table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs, including those structurally similar to pentetreotide, for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.

| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |

| [¹¹¹In-DTPA⁰]octreotide (OctreoScan) | >1000 | 2.5 ± 0.5 | 236 ± 48 | >1000 | 131 ± 13 |

| [¹¹¹In-DTPA⁰, Tyr³]octreotate | >1000 | 1.3 ± 0.1 | 100 ± 10 | >1000 | 38 ± 2 |

| [⁹⁰Y-DOTA⁰, Tyr³]octreotide | >1000 | 2.1 ± 0.3 | 26.5 ± 2.6 | >1000 | 31.0 ± 2.0 |

| [⁶⁸Ga-DOTA⁰, Tyr³]octreotide | >1000 | 2.5 ± 0.4 | 21.6 ± 3.8 | >1000 | 118 ± 12 |

| Octreotide | >1000 | 0.8 ± 0.1 | 45 ± 5 | >1000 | 7.9 ± 0.8 |

Data adapted from Reubi et al. (2000). Note: [¹¹¹In-DTPA⁰]octreotide is the chemical name for In-111 pentetreotide (OctreoScan).

Cellular Internalization and Radionuclide Sequestration

Following binding to the SSTRs on the tumor cell surface, the In-111 pentetreotide-receptor complex is internalized into the cell via endocytosis.[13][14] This process is crucial for the retention of the radionuclide within the target cell, leading to a strong and persistent signal for imaging. Studies have shown that after an initial partial release, the internalized Indium-111 is retained within the cytoplasm and nucleus of the tumor cells for an extended period. This prolonged retention enhances the tumor-to-background ratio in scintigraphic images, allowing for clear visualization of the tumor.[13][14]

The internalization of the radiopharmaceutical also has therapeutic implications. The decay of Indium-111 not only produces gamma rays for imaging but also emits low-energy Auger electrons.[14] These electrons have a very short range and can induce localized damage to cellular components, including DNA, when the radionuclide is in close proximity to the nucleus. This forms the basis for peptide receptor radionuclide therapy (PRRT) using Auger electron-emitting isotopes.[14]

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a ligand (e.g., pentetreotide) for a specific receptor (e.g., SSTR2).

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) to each well.

-

Add increasing concentrations of the unlabeled competitor ligand (pentetreotide).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation.

-

In Vitro Internalization Assay

This protocol quantifies the rate and extent of cellular internalization of a radiolabeled peptide.

Methodology:

-

Cell Culture:

-

Plate SSTR-expressing cells (e.g., AR42J rat pancreatic tumor cells) in multi-well plates and allow them to adhere overnight.

-

-

Internalization Experiment:

-

Wash the cells with a binding buffer.

-

Add In-111 pentetreotide to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, terminate the internalization by placing the plates on ice.

-

To differentiate between surface-bound and internalized radioactivity, treat one set of cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. The other set remains untreated to measure total cell-associated radioactivity.

-

Wash the cells with cold buffer.

-

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

-

Data Analysis:

-

The radioactivity in the acid-treated cells represents the internalized fraction.

-

The difference in radioactivity between the untreated and acid-treated cells represents the surface-bound fraction.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point to determine the internalization rate.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Signaling pathway of In-111 Pentetreotide binding and internalization.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship Diagram

Caption: Logical relationship of In-111 Pentetreotide's mechanism of action.

Conclusion

The mechanism of action of this compound is a well-defined, receptor-mediated process that leverages the overexpression of somatostatin receptors, particularly SSTR2, on neuroendocrine tumors. The high-affinity binding of the pentetreotide analog, followed by efficient cellular internalization, leads to the accumulation and retention of the Indium-111 radionuclide within the tumor cells. This targeted delivery of a gamma-emitting isotope enables high-resolution scintigraphic imaging for diagnosis, staging, and monitoring of NETs. Furthermore, the co-emission of Auger electrons presents a potential for targeted radionuclide therapy. A thorough understanding of these molecular and cellular mechanisms is paramount for the continued development and optimization of radiolabeled somatostatin analogs for both diagnostic and therapeutic applications in oncology.

References

- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]

- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 4. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeted radiotherapy with radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indium-111-pentetreotide scintigraphy and somatostatin receptor subtype 2 expression: new prognostic factors for malignant well-differentiated endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Somatostatin Receptor Binding Affinity of In-111 Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

Indium-111 (In-111) Pentetreotide (B1679299), known commercially as OctreoScan™, is a cornerstone radiopharmaceutical for the diagnostic imaging of neuroendocrine tumors (NETs).[1][2][3][4] Its clinical efficacy is fundamentally rooted in its molecular interaction with somatostatin (B550006) receptors (SSTRs), which are overexpressed on the surface of many NET cells. This guide provides a detailed examination of the binding affinity of In-111 Pentetreotide for SSTR subtypes, the experimental methodologies used to quantify these interactions, and the subsequent intracellular signaling cascades.

In-111 Pentetreotide is a conjugate of the radionuclide Indium-111 and pentetreotide.[5][6] Pentetreotide itself is a derivative of octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, modified with a DTPA (diethylenetriaminepentaacetic acid) chelator to stably bind In-111.[7]

Somatostatin Receptor Subtype Affinity

The human body expresses five distinct somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which belong to the G-protein coupled receptor (GPCR) superfamily. The diagnostic and therapeutic utility of somatostatin analogs is largely dictated by their specific binding profile to these subtypes.

In-111 Pentetreotide exhibits a distinct and high-affinity binding profile, primarily targeting SSTR2 and SSTR5.[3][7][8][9][10][11] Its affinity for SSTR3 is moderate, while its interaction with SSTR1 and SSTR4 is generally considered low to negligible.[7] This high affinity for SSTR2 is particularly significant, as this subtype is the most prevalently overexpressed receptor in well-differentiated NETs.[7][12]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is quantitatively expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The data presented below are synthesized from various in-vitro studies using human SSTR subtypes expressed in recombinant cell systems.

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Pentetreotide | >1000 | 0.1 - 10 | 30 - 100 | >1000 | 10 - 50 |

| Somatostatin-14 | 1.5 | 0.3 | 0.9 | 1.1 | 0.5 |

| Octreotide | >1000 | 0.6 | >1000 | >1000 | 6.1 |

Note: Specific values can vary between studies based on the exact experimental conditions, cell lines, and radioligands used. The table represents a consensus range from published literature.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki and IC50 values) is predominantly achieved through competitive radioligand binding assays.[13][14] These assays are considered the gold standard for quantifying ligand-receptor interactions.[13][14]

Detailed Methodology

-

Cell Culture and Membrane Preparation:

-

Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), are engineered to express a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[15]

-

Membrane Isolation: Cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged at high speed to pellet the cell membranes, which contain the receptors. The resulting membrane preparation is washed and stored at -80°C.

-

-

Competitive Binding Assay:

-

Reaction Mixture: In each well of a microplate, a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]octreotide) is incubated with a fixed amount of the cell membrane preparation.

-

Competition: Increasing concentrations of the unlabeled competitor compound (in this case, pentetreotide) are added to the wells. A control for non-specific binding is included, which contains a high concentration of unlabeled somatostatin.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[16]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[14] The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

-

The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Radioactivity Measurement: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Plotting: The measured radioactivity is plotted against the logarithm of the competitor concentration, generating a sigmoidal competition curve.

-

IC50 Determination: The IC50 value is determined from this curve as the concentration of pentetreotide that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

SSTR2 Signaling Pathway Diagram

Upon binding of pentetreotide, SSTR2 initiates a cascade of intracellular events characteristic of Gi/Go-coupled receptors. This leads to the inhibition of hormone secretion and cell growth, which are the ultimate therapeutic goals.

Caption: SSTR2 signaling cascade upon pentetreotide binding.

References

- 1. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. openmedscience.com [openmedscience.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Clinical usefulness of Somatostatin Receptor Scintigraphy in the Diagnosis of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. auntminnie.com [auntminnie.com]

- 11. carcinoid.org [carcinoid.org]

- 12. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Characterisation of human recombinant somatostatin receptors. 1. Radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Internalization of Indium-111 Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and internalization of Indium-111 (¹¹¹In) pentetreotide (B1679299). ¹¹¹In-pentetreotide, a radiolabeled somatostatin (B550006) analog, is a crucial tool in the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). Understanding the intricate processes of its cellular journey is paramount for optimizing its clinical utility and developing novel therapeutic strategies.

Introduction to ¹¹¹In-Pentetreotide and its Target: The Somatostatin Receptor 2 (SSTR2)

Indium-111 pentetreotide is a radiopharmaceutical composed of the synthetic somatostatin analog octreotide, a chelating agent diethylenetriaminepentaacetic acid (DTPA), and the gamma-emitting radionuclide Indium-111. Its clinical efficacy is rooted in its high affinity for SSTRs, which are G-protein coupled receptors (GPCRs) overexpressed on the surface of many NET cells. The binding of ¹¹¹In-pentetreotide to these receptors allows for both scintigraphic imaging and targeted radionuclide therapy.

The primary target of pentetreotide is the somatostatin receptor subtype 2 (SSTR2). Upon binding, the ¹¹¹In-pentetreotide-SSTR2 complex is internalized by the cell, a critical step for the accumulation of radioactivity within the tumor, which is essential for both imaging sensitivity and the therapeutic effect of the radionuclide.

The SSTR2 Signaling Pathway: A Cascade of Events

The binding of ¹¹¹In-pentetreotide to SSTR2 initiates a cascade of intracellular signaling events. As a Gi-protein coupled receptor, SSTR2 activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences various downstream cellular processes.

Furthermore, SSTR2 activation triggers other important signaling pathways that contribute to its anti-proliferative and pro-apoptotic effects. These include the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2) cascade. The intricate interplay of these pathways ultimately governs the cellular response to ¹¹¹In-pentetreotide.

Figure 1: SSTR2 signaling pathway upon ¹¹¹In-pentetreotide binding.

Cellular Uptake and Internalization Workflow

The journey of ¹¹¹In-pentetreotide from the extracellular space into the cell is a multi-step process that is crucial for its diagnostic and therapeutic efficacy. This process, known as receptor-mediated endocytosis, ensures the concentration of the radiopharmaceutical within the target cells. The general workflow involves binding to the SSTR2 receptor, followed by internalization into endosomes, and subsequent intracellular trafficking.

Figure 2: Cellular internalization workflow of ¹¹¹In-pentetreotide.

Quantitative Data on Cellular Uptake and Internalization

The efficiency of ¹¹¹In-pentetreotide uptake and internalization varies among different cancer cell lines, largely depending on the expression levels of SSTR2. While comprehensive, standardized data across a wide range of cell lines for ¹¹¹In-pentetreotide is limited in publicly available literature, data from related somatostatin analogs like [¹¹¹In]In-DOTATATE can provide valuable insights. The following table summarizes representative data from in vitro studies.

| Cell Line | Cancer Type | SSTR2 Expression | Radioligand | Internalized Fraction (% Added Dose/mg DNA) | Reference |

| BON-1 | Pancreatic Neuroendocrine Tumor | Moderate | [¹¹¹In]In-DOTATATE | 6.99 ± 1.75 | [1] |

| NCI-H727 | Lung Carcinoid | High | [¹¹¹In]In-DOTATATE | 40.10 ± 9.78 | [1] |

| GOT1 | Gastric Neuroendocrine Carcinoma | Very High | [¹¹¹In]In-DOTATATE | 405.04 ± 98.12 (Total Uptake) | [1] |

Note: The data presented is for [¹¹¹In]In-DOTATATE and serves as an illustrative example. Quantitative data for ¹¹¹In-pentetreotide may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments used to study the cellular uptake and internalization of ¹¹¹In-pentetreotide.

Radioligand Saturation Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) on the cell surface.

Materials:

-

SSTR2-expressing cells (e.g., HEK293-SSTR2, BON-1)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

¹¹¹In-pentetreotide of known specific activity

-

Unlabeled pentetreotide or octreotide

-

Cell harvesting equipment (e.g., cell scraper, filtration manifold)

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Gamma counter

Procedure:

-

Cell Culture: Culture SSTR2-expressing cells to confluency in appropriate culture vessels.

-

Cell Preparation: On the day of the experiment, wash the cells with ice-cold PBS and harvest them by gentle scraping. Resuspend the cells in ice-cold binding buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup: In a series of microcentrifuge tubes, add a fixed amount of cell suspension.

-

Total Binding: To a set of tubes, add increasing concentrations of ¹¹¹In-pentetreotide (e.g., 0.1 - 20 nM).

-

Non-specific Binding: To another set of tubes, add the same increasing concentrations of ¹¹¹In-pentetreotide along with a high concentration of unlabeled pentetreotide (e.g., 1 µM) to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a specific temperature (e.g., 37°C or on ice) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Plot specific binding versus the concentration of ¹¹¹In-pentetreotide and use non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.

Figure 3: Experimental workflow for a radioligand saturation binding assay.

Acid-Wash Internalization Assay

This assay is used to differentiate between surface-bound and internalized radioligand.

Materials:

-

SSTR2-expressing cells cultured in multi-well plates

-

Binding medium (e.g., serum-free culture medium with 0.2% BSA)

-

¹¹¹In-pentetreotide

-

Acid wash buffer (e.g., 0.2 M Glycine-HCl, pH 2.5)

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Procedure:

-

Cell Culture: Seed SSTR2-expressing cells in multi-well plates and grow to confluency.

-

Binding: On the day of the experiment, wash the cells with binding medium. Add a fixed concentration of ¹¹¹In-pentetreotide (typically at or below the Kd) to the wells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Termination of Uptake: At each time point, place the plate on ice and rapidly wash the cells with ice-cold PBS to stop the internalization process.

-

Acid Wash: To one set of wells (for determining internalized fraction), add ice-cold acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice to strip off the surface-bound radioligand. Collect the acid wash supernatant (surface-bound fraction).

-

Lysis: To the acid-washed cells, and to a parallel set of non-acid-washed wells (for determining total cell-associated radioactivity), add lysis buffer to solubilize the cells. Collect the lysate (internalized fraction for acid-washed wells, and total cell-associated for non-acid-washed wells).

-

Quantification: Measure the radioactivity in the acid wash supernatant and the cell lysates using a gamma counter.

-

Data Analysis:

-

Surface-bound radioactivity: Radioactivity in the acid wash supernatant.

-

Internalized radioactivity: Radioactivity in the lysate of the acid-washed cells.

-

Total cell-associated radioactivity: Radioactivity in the lysate of the non-acid-washed cells.

-

Calculate the percentage of internalization at each time point: (Internalized radioactivity / Total cell-associated radioactivity) x 100.

-

Figure 4: Experimental workflow for an acid-wash internalization assay.

Conclusion

The cellular uptake and internalization of ¹¹¹In-pentetreotide are complex, multi-step processes that are fundamental to its clinical application in neuroendocrine tumor imaging and therapy. A thorough understanding of the underlying molecular mechanisms, including SSTR2 signaling and receptor-mediated endocytosis, is crucial for optimizing existing treatments and for the rational design of new radiopharmaceuticals with improved tumor targeting and therapeutic efficacy. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these processes in vitro, paving the way for further advancements in the field.

References

Indium In-111 Pentetreotide: A Comprehensive Technical Guide for Research Applications

Introduction

Indium In-111 pentetreotide (B1679299) is a key radiopharmaceutical agent utilized in nuclear medicine and oncological research. It is a conjugate of Indium-111, a gamma-emitting radionuclide, and pentetreotide, a synthetic analogue of the human hormone somatostatin (B550006).[1][2] Pentetreotide, also known as octreotide (B344500) DTPA, is designed to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the cell surfaces of many neuroendocrine tumors (NETs).[3][4] This targeted binding makes In-111 pentetreotide a valuable tool for the diagnostic imaging and, increasingly, for the therapeutic treatment of these tumors.[1][5] This guide provides an in-depth overview of its mechanism, research applications, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

The utility of Indium In-111 pentetreotide is rooted in its specific interaction with somatostatin receptors, particularly subtypes 2 (sst2) and 5 (sst5).[1][6] NETs, such as those of gastroenteropancreatic (GEP) origin, carcinoid tumors, and pituitary adenomas, exhibit a high density of these receptors.[1][7]

The process unfolds as follows:

-

Binding: Following intravenous administration, In-111 pentetreotide circulates and binds with high affinity to sst2 and sst5 on tumor cell membranes.[2][3]

-

Internalization: Upon binding, the entire receptor-radiopharmaceutical complex is internalized by the cell.[4][5] This process effectively traps the radioactive Indium-111 inside the target tumor cell.

-

Radioactive Decay and Detection/Therapy: Indium-111 decays via electron capture, emitting gamma rays (primarily at 171 and 245 keV) and short-range, low-energy Auger electrons.[5][6]

-

For Imaging: The emitted gamma rays can be detected externally by a gamma camera to produce scintigraphic images (a procedure known as OctreoScan or Somatostatin Receptor Scintigraphy), revealing the location, size, and metastatic spread of SSTR-positive tumors.[1]

-

For Therapy: The Auger electrons deposit their energy over a very short distance (nanometers to micrometers), causing highly localized cytotoxic damage to the cell's DNA, especially when the radionuclide is in close proximity to the nucleus.[5][6] This forms the basis for Peptide Receptor Radionuclide Therapy (PRRT) using high doses of In-111 pentetreotide.

-

Figure 1: Mechanism of In-111 Pentetreotide Action.

Core Research Applications

Diagnostic Imaging and Staging (Somatostatin Receptor Scintigraphy)

The primary research and clinical application of In-111 pentetreotide is in diagnostic imaging. It is considered a highly sensitive method for detecting SSTR-positive tumors.[1][8]

-

Tumor Localization: It is used to localize primary and metastatic NETs, including GEP tumors, carcinoids, pituitary adenomas, and medullary thyroid carcinomas.[1][7]

-

Staging and Management: By providing a whole-body scan, it helps in staging the disease and can significantly impact patient management by detecting unsuspected lesions not seen with conventional imaging like CT or MRI.[1][6][8]

-

Predicting Therapeutic Response: The intensity of uptake on an In-111 pentetreotide scan can predict the potential efficacy of SSTR-targeting therapies, such as octreotide analogues or PRRT.[8]

Peptide Receptor Radionuclide Therapy (PRRT)

Research has demonstrated that higher, therapeutic doses of In-111 pentetreotide can be used to treat disseminated neuroendocrine tumors.[5][9][10] This is particularly relevant for patients who have failed conventional therapies.[5][11] The therapeutic effect is primarily attributed to the Auger electrons emitted by In-111, which induce cell death upon internalization.[5][6] Clinical trials have investigated its efficacy in prolonging survival and improving symptoms in patients with GEP tumors.[5]

Drug Development and Preclinical Studies

In-111 pentetreotide serves as a benchmark compound in the development of new radiolabeled somatostatin analogues.

-

Target Validation: It is used to confirm SSTR expression in new in vitro cell lines and in vivo animal tumor models.

-

Competitive Binding Assays: Researchers use it in displacement assays to determine the binding affinity of novel, non-radioactive SSTR ligands.[12]

-

Biodistribution Studies: It is used as a standard for comparing the tumor uptake and organ distribution of new radiopharmaceuticals.

Data Presentation: Quantitative Summaries

Table 1: Diagnostic Sensitivity of In-111 Pentetreotide Scintigraphy

| Tumor Type | Reported Sensitivity | Citation(s) |

| Carcinoid Tumors | 86% - 96% | [6][13] |

| Gastroenteropancreatic (GEP) NETs | >85% | [8][13] |

| Gastrinomas | High (>85%) | [13] |

| Medullary Thyroid Carcinoma | 65% - 70% | [13] |

| Meningiomas | Highly Detectable | [7] |

| Grade I/II Astrocytomas | SSTR-Positive | [7] |

Table 2: Clinical Trial Outcomes for High-Dose In-111 Pentetreotide Therapy (PRRT)

| Study Focus | Key Findings | Citation(s) |

| GEP Malignancies | Clinical benefit in 62% of patients; 8% partial radiographic response; Median survival of 18 months. | [5] |

| Disseminated NETs (Long-term) | At 6 months post-treatment: 30% disease progression, 31% had objective response (complete or partial). Mean progression-free survival was 12.25 months. | [10][14] |

| Disseminated NETs (Multi-center) | 75% of patients showed some benefit (response or stability) from treatment. | [14] |

Experimental Protocols

Protocol for Radiolabeling of Pentetreotide with Indium-111

This protocol is based on the widely used kit-based preparation method.[3][15]

Materials:

-

Octreoscan™ Kit or equivalent, containing:

-

A reaction vial with 10 µg pentetreotide, gentisic acid, citrate (B86180) buffer, and inositol.[15][16]

-

A vial of sterile Indium In-111 Chloride solution (e.g., 111 MBq/mL or 3 mCi/mL).[15][16]

-

-

Sterile syringe and needle.

-

Dose calibrator.

-

Quality control system (e.g., ITLC or HPLC).

Methodology:

-

Preparation: Allow the kit components to reach room temperature. Aseptic technique must be maintained throughout the procedure.[3]

-

Reconstitution: Using a sterile syringe, add the required volume of Indium In-111 Chloride solution to the reaction vial containing the lyophilized pentetreotide powder.

-

Incubation: Gently swirl the vial to ensure complete dissolution. Incubate at room temperature for 30 minutes.

-

Quality Control (QC): Before administration, determine the radiochemical purity (RCP) of the final product. A sample is analyzed using chromatography to separate the bound (In-111 pentetreotide) from the unbound (free In-111) radioactivity.

-

Validation: The RCP must be greater than 90% for the product to be suitable for use.[7] The final product should be used within 6 hours of preparation.[3][15]

Figure 2: Experimental Workflow for Radiolabeling.

Protocol for Clinical Imaging with In-111 Pentetreotide

This protocol outlines the standard procedure for Somatostatin Receptor Scintigraphy in human subjects.

Patient Preparation:

-

Hydration: Patients should be well-hydrated before the injection and for at least one day after to reduce radiation exposure to the kidneys and bladder.[7]

-

Bowel Cleansing: A mild laxative is often recommended before and after administration to reduce bowel activity, which can obscure abdominal lesions.[15]

-

Medication Review: If the patient is on octreotide therapy, discontinuation for at least 24 hours prior to the scan should be considered to avoid receptor blockade.[7]

-

Special Cases: For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for inducing hypoglycemia.[7][13]

Methodology:

-

Dose Administration: The recommended intravenous dose is typically 111 MBq (3 mCi) for planar imaging and 222 MBq (6 mCi) for SPECT imaging in adults.[13][15] The injection should be administered slowly.

-

Imaging Schedule: Images are acquired at multiple time points to allow for background clearance and optimal tumor visualization.

-

Early Imaging: 4 hours post-injection.

-

Delayed Imaging: 24 hours post-injection.

-

Optional Imaging: 48-hour images may be necessary if significant bowel activity is present at 24 hours.[13]

-

-

Image Acquisition:

-

Planar Imaging: Whole-body scans are acquired using a large field-of-view gamma camera.

-

SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is performed over areas of interest (e.g., the abdomen) to improve lesion localization and characterization. SPECT of the liver is recommended even if planar images appear normal.[7]

-

-

Image Analysis: The acquired images are processed and reviewed to identify areas of abnormal radiotracer accumulation consistent with SSTR-positive tumors.

Figure 3: Logical Workflow for Clinical Imaging.

References

- 1. openmedscience.com [openmedscience.com]

- 2. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Facebook [cancer.gov]

- 5. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auntminnie.com [auntminnie.com]

- 7. carcinoid.org [carcinoid.org]

- 8. Somatostatin receptor imaging with indium-111-pentetreotide in gastroenteropancreatic neuroendocrine tumors: safety, efficacy and impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 12. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]

A Preclinical Researcher's Guide to Indium In-111 Pentetreotide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indium In-111 pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog, is a cornerstone in the preclinical and clinical investigation of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This technical guide provides a comprehensive overview of preclinical research involving In-111 pentetreotide, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Principles and Mechanism of Action

In-111 pentetreotide is a conjugate of the radionuclide Indium-111 and pentetreotide. Pentetreotide is a derivative of octreotide (B344500), a synthetic analog of the natural hormone somatostatin, linked to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1] The pentetreotide moiety exhibits a high binding affinity, particularly for somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed on the cell membranes of various neuroendocrine tumors.[1][2]

Upon intravenous administration, In-111 pentetreotide binds to these receptors. The subsequent internalization of the receptor-ligand complex allows for the targeted delivery of radiation to the tumor cells.[3] The decay of Indium-111 emits gamma rays, which are utilized for scintigraphic imaging (SPECT), and Auger electrons, which have a short range and can induce localized cytotoxicity, forming the basis for peptide receptor radionuclide therapy (PRRT).[3][4]

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

The binding of In-111 pentetreotide to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is predominantly inhibitory and plays a crucial role in regulating cell proliferation, hormone secretion, and apoptosis. The key signaling events are depicted in the diagram below.

Activation of SSTR2 by somatostatin analogs leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This in turn reduces the activity of Protein Kinase A (PKA). Concurrently, the Gβγ subunits can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and the tyrosine phosphatases SHP-1 and SHP-2.[3][5] These phosphatases play a complex role in modulating the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6] Ultimately, the integrated signaling leads to the upregulation of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest, and can also promote apoptosis.[3][5]

Quantitative Data from Preclinical Studies

Quantitative analysis is paramount in the preclinical evaluation of In-111 pentetreotide. The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Binding Affinity of In-111 Pentetreotide Analogs

| Cell Line | Receptor Expressed | Compound | IC50 (nM) |

| AtT20 (mouse pituitary tumor) | SSTR2 | [111In-DTPA0]octreotide | 2.5 ± 0.4 |

| AR4-2J (rat pancreatic tumor) | SSTR2 | [111In-DTPA0]octreotide | 1.8 ± 0.3 |

Data extracted from de Jong et al., Cancer Research, 1998.

Table 2: In Vivo Biodistribution of [111In-DTPA0]octreotide in Rats with CA20948 Pancreatic Tumors

| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |

| Blood | 0.38 ± 0.05 | 0.07 ± 0.01 | 0.03 ± 0.01 |

| Pancreas | 2.51 ± 0.33 | 2.01 ± 0.27 | 1.55 ± 0.21 |

| Adrenals | 4.35 ± 0.58 | 3.48 ± 0.46 | 2.68 ± 0.36 |

| Stomach | 0.88 ± 0.12 | 1.12 ± 0.15 | 0.98 ± 0.13 |

| Intestines | 0.42 ± 0.06 | 0.55 ± 0.07 | 0.48 ± 0.06 |

| Liver | 0.95 ± 0.13 | 0.76 ± 0.10 | 0.60 ± 0.08 |

| Spleen | 0.65 ± 0.09 | 0.52 ± 0.07 | 0.41 ± 0.05 |

| Kidneys | 10.5 ± 1.4 | 8.4 ± 1.1 | 6.5 ± 0.9 |

| Lungs | 0.75 ± 0.10 | 0.60 ± 0.08 | 0.47 ± 0.06 |

| Femur | 0.35 ± 0.05 | 0.28 ± 0.04 | 0.22 ± 0.03 |

| Muscle | 0.15 ± 0.02 | 0.12 ± 0.02 | 0.09 ± 0.01 |

| Tumor | 5.5 ± 0.7 | 4.4 ± 0.6 | 3.4 ± 0.5 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. Data extracted from de Jong et al., Cancer Research, 1998.

Table 3: Biodistribution of 111In-DTPA-D-Phe1-octreotide in Nude Mice with Human Carcinoid Tumor (GOT1)

| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 72 hours (%ID/g) |

| Blood | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Tumor | 15.2 ± 2.1 | 12.5 ± 1.8 | 9.8 ± 1.4 |

| Liver | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 |

| Spleen | 1.8 ± 0.3 | 1.3 ± 0.2 | 1.0 ± 0.1 |

| Pancreas | 1.9 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 |

| Stomach | 1.3 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Intestines | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Kidneys | 18.5 ± 2.6 | 14.2 ± 2.0 | 10.9 ± 1.5 |

| Lungs | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.4 ± 0.2 |

| Femur | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. Data extracted from Forssell-Aronsson et al., Nuclear Medicine and Biology, 2000.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving In-111 pentetreotide.

Radiolabeling of Pentetreotide with Indium-111

This protocol is adapted from the general principles of radiolabeling using commercially available kits (e.g., OctreoScan™).[7][8]

Materials:

-

Lyophilized pentetreotide kit (e.g., OctreoScan™) containing a reaction vial with 10 µg pentetreotide and other excipients.[7]

-

Sterile, non-pyrogenic Indium-111 chloride (111InCl3) solution (e.g., 111 MBq/mL).[7]

-

Sterile 0.9% sodium chloride for injection.

-

Lead-shielded vials and syringes.

-

Calibrated dose calibrator.

-

Instant thin-layer chromatography (ITLC-SG) strips or HPLC system for quality control.

Procedure:

-

Allow the lyophilized pentetreotide vial and the 111InCl3 solution to reach room temperature.

-

Using a sterile syringe, add the desired volume of 111InCl3 solution to the pentetreotide reaction vial. The volume will depend on the desired final activity.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Perform quality control to determine the radiochemical purity. A common method is ITLC-SG with a mobile phase of 0.1 N sodium citrate (B86180) (pH 5.0). In this system, 111In-pentetreotide remains at the origin (Rf = 0.0), while free 111In migrates with the solvent front (Rf = 1.0).[9] The radiochemical purity should be greater than 90%.[5]

-

Measure the total activity of the final product in a calibrated dose calibrator.

-

The final preparation can be diluted with sterile 0.9% sodium chloride to the desired volume for injection.

-

The radiolabeled product should be used within 6 hours of preparation.[5]

In Vitro Cell Uptake and Internalization Assay

This protocol describes a method to quantify the cellular uptake and internalization of 111In-pentetreotide in SSTR2-expressing cells.

Materials:

-

SSTR2-expressing cell line (e.g., AR4-2J, NCI-H69).

-

24-well cell culture plates.

-

Complete cell culture medium.

-

111In-pentetreotide.

-

Binding buffer (e.g., HEPES-buffered saline with 1% BSA).

-

Ice-cold wash buffer (e.g., PBS).

-

Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8).

-

Cell lysis buffer (e.g., 1N NaOH).

-

Gamma counter.

Procedure:

-

Seed cells in 24-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

After 24-48 hours, aspirate the culture medium and wash the cells once with binding buffer.

-

Add 111In-pentetreotide (at a desired concentration, e.g., 1 nM) in binding buffer to each well. For determination of non-specific binding, add a 1000-fold excess of unlabeled octreotide to a parallel set of wells 15 minutes prior to the addition of the radioligand.

-

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

To stop the incubation, place the plates on ice and aspirate the radioactive medium.

-

Wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

-

To determine the surface-bound fraction, add acid wash buffer to each well and incubate on ice for 5-10 minutes. Collect the supernatant, which contains the surface-bound radioactivity.

-

To determine the internalized fraction, add cell lysis buffer to the wells to solubilize the cells. Collect the lysate, which contains the internalized radioactivity.

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Express the results as a percentage of the total added radioactivity that is surface-bound and internalized.

Preclinical SPECT/CT Imaging in a Neuroendocrine Tumor Mouse Model

This protocol outlines the procedure for performing SPECT/CT imaging in mice bearing subcutaneous neuroendocrine tumor xenografts.

Materials:

-

Immunodeficient mice (e.g., nude or SCID) bearing SSTR2-expressing neuroendocrine tumor xenografts (e.g., AR4-2J, NCI-H69).

-

111In-pentetreotide.

-

Anesthesia system (e.g., isoflurane).

-

Small animal SPECT/CT scanner.

-

Animal handling and monitoring equipment.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Maintain the animal's body temperature using a heating pad.

-

Radiotracer Administration: Administer a bolus injection of 111In-pentetreotide (typically 10-20 MBq) via the tail vein.

-

Imaging:

-

Position the anesthetized animal in the SPECT/CT scanner.

-

Acquire a CT scan for anatomical reference and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a tube current of 200-500 µA.

-

Immediately following the CT scan, perform a SPECT acquisition. Typical parameters for 111In imaging include:

-

Energy windows: 20% windows centered at 171 keV and 245 keV.[10]

-

Collimator: Medium-energy, parallel-hole.

-

Matrix size: 128x128.

-

Projections: 60-120 projections over 360 degrees.

-

Acquisition time: 30-60 seconds per projection.

-

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).

-

Co-register and fuse the SPECT and CT images.

-

Draw regions of interest (ROIs) over the tumor and various organs on the fused images to quantify the radioactivity concentration.

-

Calculate the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).

-

Conclusion

Indium In-111 pentetreotide remains a valuable tool in the preclinical research of neuroendocrine tumors. Its high affinity for SSTR2 allows for targeted imaging and therapy. A thorough understanding of its mechanism of action, quantitative characteristics, and the application of detailed experimental protocols are essential for obtaining reliable and reproducible preclinical data. This guide provides a foundational resource for researchers embarking on studies with this important radiopharmaceutical.

References

- 1. researchgate.net [researchgate.net]

- 2. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. auntminnie.com [auntminnie.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]

- 8. Evaluation and comparison of different quality control methods in radiochemical purity determination of new peptide kits 99mTc-EDDA-Tricine-HYNIC-Tyr3-Octreotide and 99mTc-EDDA-Tricine-HYNIC-Tyr3-Octreotate for imaging somatostatin receptor positive tumors [Persian] [irjnm.tums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. radiology.wisc.edu [radiology.wisc.edu]

Navigating the In Vivo Landscape: A Technical Guide to the Biodistribution of Indium In-111 Pentetreotide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biodistribution of Indium In-111 pentetreotide (B1679299) (¹¹¹In-pentetreotide) in preclinical animal models. ¹¹¹In-pentetreotide, a radiolabeled somatostatin (B550006) analog, is a critical tool in nuclear medicine for the diagnosis and staging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). Understanding its behavior in vivo is paramount for the development of novel radiopharmaceuticals and therapeutic strategies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Core Principles of ¹¹¹In-Pentetreotide Biodistribution

Indium-111 pentetreotide is an analog of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system. Its diagnostic efficacy stems from its ability to bind with high affinity to SSTRs, particularly subtypes 2 and 5, which are frequently overexpressed on the surface of various NETs. Following intravenous administration, ¹¹¹In-pentetreotide distributes throughout the body, accumulating in tissues with high SSTR expression. The primary route of clearance for this radiopharmaceutical is through the kidneys.

Quantitative Biodistribution Data

The biodistribution of ¹¹¹In-pentetreotide is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). This metric allows for standardized comparison of radiotracer uptake across different organs and animal models. The following tables summarize representative biodistribution data for ¹¹¹In-pentetreotide and a closely related ¹¹¹In-labeled somatostatin analog in rats and tumor-bearing nude mice at various time points post-injection.

Table 1: Biodistribution of ¹¹¹In-Pentetreotide in Rats (%ID/g)

| Organ | 24 hours post-injection | 48 hours post-injection |

| Adrenals | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Pancreas | 1.5 ± 0.2 | 1.0 ± 0.1 |

| Kidneys | 10.2 ± 1.5 | 7.5 ± 1.1 |

| Liver | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 |

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of a ¹¹¹In-labeled Somatostatin Analog (¹¹¹In-[DTPA]octreotide) in Lewis Rats with Pancreatic Tumor Implants (%ID/g) at 90 minutes post-injection [1]

| Organ/Tissue | %ID/g[1] |

| Tumor | 2.9[1] |

| Blood | 0.13[1] |

| Liver | 0.4[1] |

| Spleen | 0.3[1] |

| Pancreas | 1.2[1] |

| Stomach | 0.8[1] |

| Intestines | 0.5[1] |

| Kidneys | 12.5[1] |

| Muscle | 0.05[1] |

| Bone | 0.2[1] |

Table 3: Relative Uptake of ¹¹¹In-Pentetreotide in Nude Mice with Human Carcinoid GOT1 Tumors

| Organ | Relative Uptake (Tumor-to-Normal-Tissue Ratio) |

| Muscle | High |

| Heart | High |

| Blood | High |

| Lungs | Moderate |

| Spleen | Moderate |

Note: This study focused on tumor-to-normal-tissue ratios rather than absolute %ID/g.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible biodistribution data. The following sections outline the key methodologies employed in preclinical studies of ¹¹¹In-pentetreotide.

Animal Models

-

Rodents: Healthy male Wistar rats (150-200 g) or immunodeficient nude mice (e.g., BALB/c nude, 6-8 weeks old) are commonly used. For tumor-specific studies, animals are subcutaneously inoculated with a relevant tumor cell line (e.g., human carcinoid GOT1, rat pancreatic carcinoma CA20948).

Radiopharmaceutical Preparation and Administration

-

Radiolabeling: ¹¹¹In-pentetreotide is prepared from a kit containing pentetreotide and a reducing agent. ¹¹¹InCl₃ in a suitable buffer is added, and the mixture is heated to facilitate the chelation of ¹¹¹In by the DTPA moiety of pentetreotide.

-

Quality Control: Radiochemical purity is assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that the percentage of unbound ¹¹¹In is minimal.

-

Administration: A precise volume of the radiolabeled compound (typically 0.1-0.2 mL for mice and 0.5-1.0 mL for rats) is administered intravenously via the tail vein. The injected dose is accurately measured by counting the syringe before and after injection in a dose calibrator.

Tissue Collection and Sample Processing

-

Euthanasia and Dissection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, animals are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Organ Harvesting: Blood is collected via cardiac puncture. Key organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, pancreas, stomach, intestines, lungs, heart, muscle, bone) are carefully dissected, rinsed of excess blood, blotted dry, and weighed.

Radioactivity Measurement and Data Analysis

-

Gamma Counting: The radioactivity in each tissue sample is measured using a calibrated gamma counter.

-

Calculation of %ID/g: The percentage of the injected dose per gram of tissue is calculated using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100

Visualizing the Processes: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Somatostatin Receptor Signaling Pathway.

References

In-111 Pentetreotide: A Technical Guide for In Vitro Somatostatin Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Indium-111 (In-111) Pentetreotide (B1679299) for in vitro somatostatin (B550006) receptor (SSTR) assays. In-111 Pentetreotide, a radiolabeled analog of the neuropeptide somatostatin, is a critical tool for the characterization of SSTRs, particularly in the context of neuroendocrine tumors and related drug development.[1][2]

In-111 Pentetreotide is a conjugate of the somatostatin analog octreotide (B344500) and the chelating agent diethylenetriaminepentaacetic acid (DTPA), which firmly binds the gamma-emitting radionuclide In-111.[3][4] This allows for the sensitive and specific detection of SSTRs in various experimental settings.

Somatostatin Receptor Binding Profile of In-111 Pentetreotide

In-111 Pentetreotide exhibits a distinct binding profile across the five subtypes of somatostatin receptors (SSTR1-5). It binds with the highest affinity to SSTR2, followed by SSTR5 and SSTR3. Its affinity for SSTR1 and SSTR4 is considerably lower. This specificity makes it an invaluable tool for studying the pharmacology of SSTR2- and SSTR5-expressing tissues and for screening compounds that target these receptors.[2][3][4]

Below is a summary of the binding affinities of various somatostatin analogs, including pentetreotide (the non-radiolabeled precursor to In-111 Pentetreotide), for the human somatostatin receptor subtypes. The data is presented as IC50 values (nM), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled tracer. Lower values indicate higher binding affinity.

| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |

| Somatostatin-14 | 0.8 ± 0.1 | 0.2 ± 0.03 | 0.6 ± 0.1 | 1.0 ± 0.2 | 0.4 ± 0.1 |

| Somatostatin-28 | 0.3 ± 0.05 | 0.1 ± 0.02 | 0.5 ± 0.1 | >1000 | 0.2 ± 0.04 |

| Octreotide | >1000 | 0.6 ± 0.1 | 40 ± 8 | >1000 | 7 ± 1 |

| Pentetreotide | >1000 | 1.8 ± 0.3 | 120 ± 25 | >1000 | 15 ± 3 |

| Lanreotide | >1000 | 1.2 ± 0.2 | 35 ± 7 | >1000 | 4 ± 0.8 |

This data is compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocol: In Vitro Competitive Binding Assay

This protocol outlines a standard procedure for a competitive radioligand binding assay using In-111 Pentetreotide to determine the affinity of test compounds for somatostatin receptors, particularly SSTR2, expressed in cell membranes.

Materials:

-

Cell Membranes: Prepared from a cell line or tissue known to express the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).

-

Radioligand: In-111 Pentetreotide.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Unlabeled Competitor: A known high-affinity SSTR ligand (e.g., octreotide or unlabeled pentetreotide) for determining non-specific binding, and the test compounds.

-

96-well Filter Plates: Pre-treated with a blocking agent like 0.3% polyethyleneimine (PEI).[5]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the unlabeled competitor in assay buffer.

-

Dilute the In-111 Pentetreotide in assay buffer to a final concentration at or near its Kd for the receptor subtype being studied.

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding Wells: Add 25 µL of assay buffer.

-

Non-specific Binding (NSB) Wells: Add 25 µL of a saturating concentration of the unlabeled SSTR ligand (e.g., 1 µM octreotide).[5]

-

Competition Wells: Add 25 µL of the various concentrations of the test compound.

-

-

Addition of Radioligand: Add 25 µL of the diluted In-111 Pentetreotide solution to all wells.[5]

-

Initiation of Binding Reaction: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.[5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) with gentle agitation.[5]

-

Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove non-specifically bound radioligand.[5]

-

Measurement of Radioactivity: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (test compound) concentration.

-

Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of In-111 Pentetreotide.[5]

-

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for In-111 Pentetreotide Binding Assay

The following diagram illustrates the key steps in the in vitro competitive binding assay described above.

Somatostatin Receptor Signaling Pathway

Upon binding of an agonist like In-111 Pentetreotide, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Other downstream effects include the modulation of ion channels and protein phosphorylation.

Applications in Research and Drug Development

In vitro assays using In-111 Pentetreotide are fundamental for:

-

Lead Optimization: Screening and characterizing novel therapeutic candidates for their affinity and selectivity towards SSTR subtypes.

-

Receptor Pharmacology: Investigating the structure-activity relationships of somatostatin analogs.

-

Translational Research: Correlating in vitro binding data with in vivo imaging results and therapeutic efficacy.[8]

-

Quality Control: Ensuring the potency and specificity of newly synthesized somatostatin analogs.

Conclusion

In-111 Pentetreotide remains a cornerstone radioligand for the in vitro study of somatostatin receptors, particularly SSTR2 and SSTR5. Its high affinity and specificity, coupled with well-established assay protocols, provide a robust platform for advancing our understanding of SSTR pharmacology and for the development of novel diagnostics and therapeutics targeting these receptors.

References

- 1. Somatostatin receptor imaging with (111)In-pentetreotide in gastro-intestinal tract and lung neuroendocrine tumors-Impact on targeted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. carcinoid.org [carcinoid.org]

- 5. benchchem.com [benchchem.com]

- 6. med.emory.edu [med.emory.edu]

- 7. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Indium In-111 Pentetreotide: A Technical Guide

Indium In-111 pentetreotide (B1679299) is a radiopharmaceutical agent integral to the diagnostic imaging of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of its pharmacology, tailored for researchers, scientists, and drug development professionals. The document delves into the agent's mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

Indium In-111 pentetreotide is a conjugate of the radioactive isotope Indium-111 and pentetreotide.[1] Pentetreotide is a synthetic analogue of the human hormone somatostatin (B550006), specifically an octapeptide that is a diethylenetriaminepentaacetic acid (DTPA) conjugate of octreotide (B344500).[2][3] Its primary mechanism of action involves binding with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells.[2][4]

The radiopharmaceutical predominantly targets somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[4][5] Upon intravenous administration, In-111 pentetreotide circulates and binds to these receptors on tumor cells.[3][6] Following binding, the complex is internalized by the cell.[2][7] The emitted gamma radiation from the Indium-111 isotope can then be detected by a gamma camera, allowing for the scintigraphic localization of primary and metastatic neuroendocrine tumors.[4][6] In addition to its diagnostic use, high doses of In-111 pentetreotide have been explored for therapeutic applications, where the emitted Auger electrons can induce cytotoxic effects in tumor cells.[2][8]

Figure 1: Mechanism of action of In-111 Pentetreotide.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution and clearance.

Distribution: Following intravenous injection, the radiopharmaceutical quickly distributes from the plasma to extravascular tissues.[3] Within an hour, a significant portion of the dose is concentrated in tissues with a high density of somatostatin receptors.[6]

Elimination: The primary route of elimination is through the kidneys via renal excretion.[3][6] A substantial portion of the injected dose is recovered in the urine within the first 24 hours.[3] Hepatobiliary excretion is a minor pathway.[3]

| Parameter | Value | Reference |

| Plasma Clearance | ||

| 10 minutes post-injection | ~33% of injected dose remains in blood pool | [3][5] |

| 20 hours post-injection | ~1% of injected dose remains in blood pool | [3] |

| Biological Half-life | 6 hours | [3] |

| Urinary Excretion | ||

| Within 6 hours | 50% of injected dose | [3] |

| Within 24 hours | 85% of injected dose | [3][9] |

| Within 48 hours | >90% of injected dose | [3] |

| Fecal Excretion | <2% of injected dose within 3 days | [3] |

Pharmacodynamics

The pharmacodynamic effects of this compound are related to its interaction with somatostatin receptors. In vitro studies have shown that the hormonal effect of pentetreotide is approximately one-tenth that of octreotide.[3][6] At the diagnostic doses used for imaging, In-111 pentetreotide is not expected to exert clinically significant somatostatin-like effects.[3][6]

Biodistribution and Radiation Dosimetry

In-111 pentetreotide accumulates in both tumors expressing somatostatin receptors and in normal organs with physiological receptor expression.

Normal Organ Uptake: Organs that are typically visualized during scintigraphy include the liver, spleen, kidneys, and urinary bladder.[10][11] The pituitary and thyroid glands may also show faint uptake.[8][10] The spleen and kidneys consistently demonstrate the highest physiological uptake.[11]

Radiation Dosimetry: The estimated absorbed radiation doses to various organs have been calculated based on clinical studies. The kidneys and spleen are the organs that receive the highest radiation dose.

| Organ | Absorbed Dose (mGy/111 MBq) | Absorbed Dose (rads/3 mCi) | Reference |

| Spleen | 73.86 | 7.39 | [3] |

| Kidneys | 54.16 | 5.42 | [3] |

| Liver | 12.15 | 1.22 | [3] |

| Uterus | 6.34 | 0.63 | [3] |

| Ovaries | 4.89 | 0.49 | [3] |

| Red Marrow | 3.46 | 0.35 | [3] |

| Testes | 2.90 | 0.29 | [3] |

| Parameter | Value | Reference |

| Effective Dose Equivalent | 0.1 mSv/MBq | [12][13] |

| Effective Dose | 0.073 mSv/MBq | [12][13] |

Experimental Protocols

Radiolabeling of Pentetreotide with Indium-111

The preparation of this compound involves the chelation of Indium-111 by the DTPA moiety of pentetreotide.

Methodology:

-

A kit containing a vial of pentetreotide and a vial of Indium In-111 chloride sterile solution is used.[3]

-

The contents of the two vials are combined.[6]

-

Indium In-111 reacts with the diethylenetriaminetetraacetic acid (DTPA) portion of the pentetreotide molecule.[3][6]

-

The radiochemical purity (labeling yield) must be determined prior to administration and should be greater than 90%.[5] The prepared solution should be used within 6 hours.[5]

Figure 2: Workflow for Radiolabeling of Pentetreotide.

Somatostatin Receptor Scintigraphy (OctreoScan)

This protocol outlines the procedure for imaging neuroendocrine tumors using In-111 pentetreotide.

Patient Preparation:

-

Patients should be well-hydrated before and after administration to enhance renal clearance and reduce radiation dose to the bladder.[3][14][15]

-

A mild laxative is recommended starting the evening before administration and continuing for 48 hours to reduce bowel activity.[14][15]

-

For patients with insulinomas, an intravenous glucose solution should be administered before and during the injection to prevent severe hypoglycemia.[3][15]

-

If the patient is on octreotide therapy, it may need to be temporarily discontinued.[15]

Administration and Dosing:

-

The recommended intravenous dose for planar imaging is 111 MBq (3.0 mCi).[3][14]

-

The recommended intravenous dose for SPECT imaging is 222 MBq (6.0 mCi).[3][14]

-

The dose should be confirmed using a calibrated radioactivity ionization chamber immediately before administration.[3][14]

Imaging:

-

Imaging is typically performed at 4 and 24 hours post-injection.[10] Delayed imaging at 48 hours may be necessary to differentiate tumor uptake from bowel activity.[16]

-

Whole-body planar and SPECT images of the region of interest are acquired using a gamma camera equipped with a medium-energy collimator.[13][16]

Figure 3: Experimental Workflow for OctreoScan Imaging.

Clinical Applications

The primary clinical application of this compound is the scintigraphic localization of primary and metastatic neuroendocrine tumors that bear somatostatin receptors.[6] This includes:

-

Gastroenteropancreatic neuroendocrine tumors (GEP-NETs), such as carcinoid tumors and gastrinomas.[4]

-

Pituitary adenomas.[4]

-

Medullary thyroid carcinomas.[5]

-

Neuroblastomas.[8]

-

Pheochromocytomas and paragangliomas.[8]

The imaging results can aid in diagnosis, staging, monitoring treatment response, and selecting patients for peptide receptor radionuclide therapy (PRRT).[2][4]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. drugs.com [drugs.com]

- 7. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auntminnie.com [auntminnie.com]

- 9. researchgate.net [researchgate.net]

- 10. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.emory.edu [med.emory.edu]

- 12. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. drugs.com [drugs.com]

- 15. UpToDate 2018 [doctorabad.com]

- 16. apps.ausrad.com [apps.ausrad.com]

Indium In-111 Pentetreotide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium In-111 pentetreotide (B1679299) is a radiopharmaceutical agent integral to the diagnostic imaging of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the fundamental experimental protocols for its preparation and quality control. Furthermore, it elucidates the signaling pathways initiated upon its binding to somatostatin (B550006) receptors (SSTRs) and outlines a typical experimental workflow for its application. All quantitative data are presented in structured tables for clarity and comparative analysis, while key processes are visualized using logical diagrams.

Chemical Structure and Properties

Indium In-111 pentetreotide is a radiolabeled somatostatin analog. The core structure consists of pentetreotide, a derivative of the synthetic octapeptide octreotide, which is conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1][2] This DTPA moiety facilitates the stable chelation of the radioactive isotope Indium-111 (¹¹¹In).[3][4] The molecular formula of this compound is C62H80InN12O19S2.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C62H80InN12O19S2 | [1] |

| Molecular Weight | ~1472.4 g/mol | [1] |

| Radioisotope | Indium-111 (¹¹¹In) | [5] |

| Half-life of ¹¹¹In | 2.805 days (67.32 hours) | [3] |

| Principal Photon Emissions | 171.3 keV (90.2%), 245.4 keV (94.0%) | [3] |

| Recommended Radiochemical Purity | ≥ 90% | [6][7] |

| pH of final solution | 3.8 - 4.3 | [3] |

Mechanism of Action and Receptor Binding

The diagnostic efficacy of this compound lies in its high affinity for somatostatin receptors, particularly subtypes SSTR2 and SSTR5, which are overexpressed on the surface of many neuroendocrine tumor cells.[5][6] Upon intravenous administration, the pentetreotide moiety binds to these receptors.[1] The chelated ¹¹¹In emits gamma radiation, which can be detected by a gamma camera, allowing for the scintigraphic localization of primary and metastatic NETs.[2][5]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Biological Half-life | 6 hours | [3][8] |

| Plasma Clearance | Rapid; ~1% of injected dose remains in blood pool at 20 hours | [3][6] |

| Primary Route of Excretion | Renal | [3][9] |

| Urinary Excretion | ~50% of injected dose within 6 hours; ~85% within 24 hours | [3][7] |

Experimental Protocols

Preparation of this compound Injection